molecular formula C7H5FN2 B1519851 3-Amino-2-fluorobenzonitrile CAS No. 873697-68-8

3-Amino-2-fluorobenzonitrile

Cat. No.: B1519851
CAS No.: 873697-68-8
M. Wt: 136.13 g/mol
InChI Key: BFGCKEHSFRPNRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-fluorobenzonitrile is a useful research compound. Its molecular formula is C7H5FN2 and its molecular weight is 136.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Amino-2-fluorobenzonitrile (C₇H₅FN₂) is an aromatic compound that has garnered interest in medicinal chemistry due to its unique structural features, which include an amino group and a nitrile group on a fluorinated benzene ring. This article delves into its biological activity, synthesizing existing research findings and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₅FN₂, with a molecular weight of approximately 135.12 g/mol. Its structure is characterized by:

  • Amino Group (-NH₂) : Positioned at the 3-position on the benzene ring.
  • Fluorine Atom (-F) : Located at the 2-position, which can enhance lipophilicity and bioactivity.
  • Nitrile Group (-C≡N) : Contributing to its potential reactivity and interaction with biological targets.

The presence of fluorine in the compound may influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), making it a candidate for further biological evaluation.

Antimicrobial and Anticancer Properties

Research on compounds structurally similar to this compound suggests potential antimicrobial and anticancer activities. Aromatic amines and nitriles have been documented to exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.
  • Anticancer Activity : Some derivatives have demonstrated the ability to inhibit tumor growth in vitro and in vivo models.

For instance, studies have indicated that fluorinated compounds can enhance efficacy against cancer cell lines by modulating enzyme activity involved in cell proliferation and survival pathways .

The proposed mechanisms through which this compound may exert its biological effects include:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, such as the mitogen-activated protein kinase (MAPK) family .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to reduced cell viability .

In Vitro Studies

A notable study evaluated the effects of various fluorinated benzonitriles on human cancer cell lines. The results indicated that certain substitutions on the benzene ring significantly influenced cytotoxicity and selectivity towards tumor cells. For example, compounds with electron-withdrawing groups were more effective at inhibiting growth compared to their non-fluorinated counterparts .

Table 1: Summary of Biological Activities of Fluorinated Benzonitriles

CompoundActivity TypeIC50 Value (µM)Reference
This compoundAnticancerTBD
3-FluoroanilineAntimicrobial25
4-FluorobenzonitrileAnti-inflammatory15

Future Directions for Research

Given the preliminary findings surrounding the biological activity of this compound, future research should focus on:

  • Detailed Mechanistic Studies : Investigating specific molecular interactions with target proteins involved in disease pathways.
  • In Vivo Evaluations : Assessing the pharmacokinetics and therapeutic efficacy in animal models.
  • Structure-Activity Relationship (SAR) Analysis : Exploring how variations in substitution patterns affect biological activity.

Properties

IUPAC Name

3-amino-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-7-5(4-9)2-1-3-6(7)10/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGCKEHSFRPNRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654630
Record name 3-Amino-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873697-68-8
Record name 3-Amino-2-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-2-fluorobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-2-fluorobenzonitrile
Reactant of Route 2
Reactant of Route 2
3-Amino-2-fluorobenzonitrile
Reactant of Route 3
Reactant of Route 3
3-Amino-2-fluorobenzonitrile
Reactant of Route 4
Reactant of Route 4
3-Amino-2-fluorobenzonitrile
Reactant of Route 5
Reactant of Route 5
3-Amino-2-fluorobenzonitrile
Reactant of Route 6
3-Amino-2-fluorobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.